molecular formula C14H18BrNO2 B13961762 Benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Cat. No.: B13961762
M. Wt: 312.20 g/mol
InChI Key: TUWZYKMTURTHKK-UHFFFAOYSA-N
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Description

Benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring, with a 2-bromoethyl substituent on the third carbon of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl pyrrolidine-1-carboxylate with a bromoethylating agent. One common method is the aza-Michael induced ring closure (aza-MIRC) tandem reaction, where benzyl (2-bromoethyl)carbamate reacts with various Michael acceptors . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction:

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols for substitution reactions. Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) may be used for epoxidation reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrrolidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, potentially affecting the function of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential applications in organic synthesis and medicinal chemistry. This differentiates it from other pyrrolidine derivatives that may lack this functional group.

Properties

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H18BrNO2/c15-8-6-12-7-9-16(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2

InChI Key

TUWZYKMTURTHKK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CCBr)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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